Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a phenyl ring through an ethenyl linkage, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Ethenyl Linkage Formation: The biphenyl group is then subjected to a Heck reaction with a halogenated phenyl derivative to form the ethenyl linkage.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-([1,1’-biphenyl]-4-yl)acetate: Similar structure but with a different position of the biphenyl group.
4-Methylbiphenyl: Lacks the ester functional group.
4-Methyldiphenyl: Similar to 4-Methylbiphenyl but with different substituents.
Uniqueness
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate is unique due to its combination of a biphenyl group, an ethenyl linkage, and a methyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
833485-29-3 |
---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl 2-[4-[2-(2-phenylphenyl)ethenyl]phenyl]acetate |
InChI |
InChI=1S/C23H20O2/c1-25-23(24)17-19-13-11-18(12-14-19)15-16-21-9-5-6-10-22(21)20-7-3-2-4-8-20/h2-16H,17H2,1H3 |
InChI-Schlüssel |
JYDXZQKDXFWSCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.